molecular formula C11H14N2O B2385716 5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 2251053-47-9

5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2385716
CAS No.: 2251053-47-9
M. Wt: 190.246
InChI Key: GSKQIUOLIOAUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of an amino group at the 5th position and two methyl groups at the 3rd position on the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroisoquinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

    Substitution: The amino group at the 5th position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the amino and methyl groups.

    3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the amino group.

    5-Amino-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl groups at the 3rd position.

Uniqueness

5-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the presence of both the amino group and the two methyl groups, which confer distinct chemical and biological properties. These structural features enhance its reactivity and potential as a versatile intermediate in synthetic chemistry and drug development.

Properties

IUPAC Name

5-amino-3,3-dimethyl-2,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)6-8-7(10(14)13-11)4-3-5-9(8)12/h3-5H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKQIUOLIOAUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC=C2N)C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.